3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Description
Properties
Molecular Formula |
C₁₁H₅D₈N₃S |
|---|---|
Molecular Weight |
227.36 |
Synonyms |
3-(Piperazin-1-yl-d8)benzoisothiazole; N-(3-Benzisothiazolyl)piperazine-d8; 1-(1,2-Benzisothiazol-3-yl)piperazine-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Substituted 1,2-Benzisothiazole 1,1-Dioxides
These derivatives, such as 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, differ in the substitution at the 3-position and the presence of a sulfone group. Synthesized via organolithium or Grignard reagents, these compounds often yield tertiary alcohols or disubstituted products. For example, 3-alkyl/aryl derivatives exhibit lower synthetic yields (e.g., 30–50%) compared to the parent compound, which is efficiently produced via alkylation of 3-chloro-1,2-benzisothiazole 1,1-dioxide .
Urea/Thiourea Conjugates
Conjugation of 3-(1-piperazinyl)-1,2-benzisothiazole with glutamic acid or phenyl isocyanates yields derivatives with enhanced bioactivity. Thiourea analogs (e.g., compounds 17–21 and 30–35 ) show superior urease inhibition (IC50: 4.6 ± 0.1 to 14.5 ± 0.4 µM) compared to urea derivatives, attributed to electron-withdrawing groups (e.g., fluoro, methoxy) enhancing binding affinity .
Antimicrobial and Antifungal Derivatives
3-Amino and 3-acylamino derivatives of 1,2-benzisothiazole exhibit selective antifungal activity. For instance, compound 38 (3-acylamino derivative) inhibits Candida albicans at MIC values <10 µg/mL.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The deuterated analog’s molecular weight increases marginally (~8 Da) compared to the parent compound (219.31 g/mol vs.
- For example, deuterated drugs like deutetrabenazine show 2–3-fold longer half-lives than non-deuterated analogs .
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
-
Solvent : Polar aprotic solvents like isopropanol or t-butanol are preferred to enhance solubility and minimize side reactions.
-
Temperature : Reflux conditions (110–121°C) for 18–24 hours.
-
Yield : 55–80% for non-deuterated analogs; deuterated versions typically exhibit marginally lower yields (50–75%) due to kinetic isotope effects.
Key Data Table: Comparison of Reaction Parameters
Mechanistic Insights
The reaction proceeds via SNAr, where the piperazine-d8 acts as a nucleophile, displacing the chloride at the 3-position of the benzisothiazole ring. Deuterium incorporation occurs at all eight positions of the piperazine ring, achieved by using fully deuterated piperazine. The use of anhydrous conditions is critical to prevent hydrolysis of the benzisothiazole intermediate.
Two-Step Synthesis via Disulfide Intermediate
An alternative method involves the oxidation of 3-(2-cyanophenylthio)-1,2-benzisothiazole followed by piperazine-d8 substitution. This approach minimizes bis-substitution byproducts.
Step 1: Oxidation to Disulfide
Step 2: Piperazine-d8 Substitution
-
Reactants :
-
Conditions :
-
Yield : 33–70% for non-deuterated versions; deuterated analogs require extended reaction times (36–48 hours) for comparable yields.
In Situ Oxidation and Cyclization
This method integrates oxidation and cyclization steps, reducing purification demands.
Procedure Overview
-
Oxidation of Thiol Intermediate :
-
Cyclization :
Purification and Salt Formation
Acidic Workup for Hydrochloride Salt
Solvent Recrystallization
-
Outcome : White crystalline solid with deuterium content verified via NMR (δ 2.5–3.5 ppm for CD2 groups).
Challenges in Deuterated Synthesis
Kinetic Isotope Effects
Cost and Availability
-
Piperazine-d8 : Priced at ~$32.00/5g, significantly costlier than non-deuterated piperazine ($5.00/5g).
Industrial-Scale Adaptations
Pressure-Controlled Reactors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
